Cas no 1312456-05-5 (tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate)

Technical Introduction: tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a Boc-protected amine and a ketone functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocyclic scaffolds and pharmaceutical building blocks. Its rigid bicyclic structure enhances stereochemical control in reactions, while the Boc group offers selective deprotection for further functionalization. The ketone moiety provides a reactive site for nucleophilic additions or reductions, enabling diverse derivatization. Suitable for medicinal chemistry applications, this compound is valued for its synthetic flexibility and potential in drug discovery. High purity and stability under standard conditions further support its utility in research and development.
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate structure
1312456-05-5 structure
Product name:tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
CAS No:1312456-05-5
MF:C12H20N2O3
MW:240.299
MDL:MFCD22566168
CID:4456853
PubChem ID:58574842

tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
    • 9-Boc-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane
    • tert-Butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate
    • 3,9-Diazabicyclo[4.2.1]nonane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
    • Z1381654988
    • SY098240
    • DB-154337
    • 4-Oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylic acid 1,1-dimethylethyl ester
    • CS-0048204
    • tert-butyl4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
    • 1312456-05-5
    • 9-Boc-3,9-diazabicyclo[4.2.1]nonan-4-one
    • MFCD22566168
    • FZDUEORZXQGBEC-UHFFFAOYSA-N
    • EN300-315299
    • 4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carboxylic acid tert-butyl ester
    • 4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carbo-xylic acid tert-butyl ester
    • SCHEMBL2298337
    • PB35073
    • AS-34442
    • AKOS025290107
    • 9-BOC-4-OXO-3,9-DIAZA-BICYCLO[4.2.1]NONANE
    • tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
    • tert-butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate
    • MCC45605
    • 958-527-5
    • Tert-butyl 4-oxo-3,9-diazabicyclo(4.2.1)nonane-9-carboxylate
    • MDL: MFCD22566168
    • Inchi: InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
    • InChI Key: FZDUEORZXQGBEC-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(=O)NC2

Computed Properties

  • Exact Mass: 240.14739250g/mol
  • Monoisotopic Mass: 240.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 0.8

tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118844-500mg
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
500mg
¥1048.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118844-10g
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
10g
¥7147.00 2024-08-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R125338-250mg
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 95%
250mg
¥634 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118844-1g
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
1g
¥1320.00 2024-08-09
Chemenu
CM106455-10g
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
10g
$1760 2021-08-06
Chemenu
CM106455-500mg
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
500mg
$178 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120004-10G
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
10g
¥ 7,378.00 2023-04-03
Chemenu
CM106455-5g
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
5g
$990 2021-08-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B915353-250mg
9-Boc-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane
1312456-05-5 95%
250mg
¥594.00 2022-11-27
eNovation Chemicals LLC
D498531-250MG
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
1312456-05-5 97%
250mg
$105 2025-02-25

tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Related Literature

Additional information on tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Introduction to Tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1312456-05-5)

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1312456-05-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of bicyclic nitrones, which are known for their unique structural features and potential biological activities. The presence of a tert-butyl group and a diazabicyclo[4.2.1]nonane core imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The diazabicyclo[4.2.1]nonane moiety is particularly noteworthy due to its rigid three-membered ring system, which can influence the conformational flexibility and binding affinity of the molecule. This structural motif has been explored in various therapeutic contexts, including the design of protease inhibitors and kinase modulators. The 4-oxo group further enhances the compound's reactivity, allowing for further functionalization and derivatization, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

In recent years, there has been growing interest in the development of novel nitrones as therapeutic agents. Nitrone-based compounds have shown promise in treating neurological disorders, such as Alzheimer's disease and traumatic brain injury, due to their ability to scavenge reactive oxygen species and modulate oxidative stress pathways. The tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate structure combines these properties with additional potential benefits, such as improved solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential role in targeted drug delivery systems. The rigid bicyclic framework can be engineered to interact specifically with biological targets, while the carboxylate functionality allows for conjugation with other biomolecules, such as antibodies or peptides. This versatility makes it an attractive candidate for the development of precision medicine approaches.

Recent studies have highlighted the compound's efficacy in preclinical models of inflammation and pain management. The diazabicyclo[4.2.1]nonane core has been shown to disrupt protease activity, which is implicated in various pathological processes. Additionally, the tert-butyl group enhances lipophilicity, facilitating cellular uptake and improving bioavailability. These findings align with emerging research trends that emphasize the importance of structural optimization in drug design.

The synthesis of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex bicyclic framework efficiently.

The compound's stability under various environmental conditions is another critical factor that has been thoroughly investigated. Studies have demonstrated its resilience in aqueous solutions at physiological pH, making it suitable for formulation into injectable or oral dosage forms. Furthermore, its resistance to degradation by common metabolic enzymes suggests a prolonged half-life in vivo.

In conclusion,Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate represents a promising candidate for further exploration in pharmaceutical research and development。 Its unique structural features、biological activities、and synthetic accessibility position it as a valuable tool for addressing unmet medical needs。 As research continues to uncover new applications for this compound,it is likely that its role in advancing therapeutic strategies will become increasingly significant。

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1312456-05-5)tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
A938203
Purity:99%/99%/99%/99%
Quantity:500mg/10g/25g/50g
Price ($):177.0/936.0/1936.0/3098.0